Ethylamine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

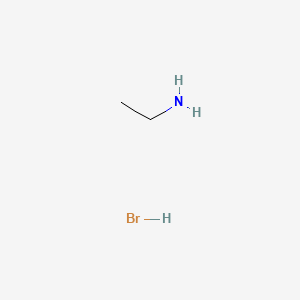

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZDZRMOBIIQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-04-7 (Parent) | |

| Record name | Ethylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060475 | |

| Record name | Ethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-55-5 | |

| Record name | Ethanamine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylamine hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10430J81ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylamine hydrobromide CAS number 593-55-5 properties

An In-Depth Technical Guide to Ethylamine Hydrobromide (CAS 593-55-5)

Executive Summary

This compound, also known as ethylammonium bromide (EABr), is the hydrobromide salt of ethylamine. It presents as a stable, white crystalline solid that is highly soluble in water.[1][2] This compound serves as a crucial reagent and precursor in diverse fields, most notably in organic synthesis and advanced materials science. Its primary function is to act as a solid, stable, and easily handled source of the ethylammonium cation (CH₃CH₂NH₃⁺), which can be deprotonated in situ to release ethylamine or incorporated directly into larger molecular frameworks.[1][3] In recent years, this compound has gained significant attention in the field of optoelectronics as a key additive or precursor in the fabrication of perovskite-based solar cells and light-emitting diodes (LEDs), where it plays a critical role in tuning the material's structural and photophysical properties to enhance device efficiency and stability.[2][4] This guide provides a comprehensive overview of its properties, synthesis, characterization, applications, and safe handling procedures, tailored for researchers and development professionals.

Physicochemical and Structural Properties

The utility of this compound is fundamentally derived from its distinct physical and chemical characteristics. As an amine salt, it combines the reactivity of the ethylammonium cation with the stability of a crystalline solid.

General and Structural Information

The compound is formed by the protonation of the primary amine, ethylamine, by hydrobromic acid.

| Identifier | Value | Source(s) |

| CAS Number | 593-55-5 | [5] |

| IUPAC Name | ethanamine;hydrobromide | [5] |

| Synonyms | Ethylammonium bromide, EABr, Ethanamine hydrobromide | [4] |

| Molecular Formula | C₂H₈BrN | [5] |

| Molecular Weight | 126.00 g/mol | [5] |

| SMILES | CCN.Br | [5] |

| InChIKey | PNZDZRMOBIIQTC-UHFFFAOYSA-N | [5] |

Physical and Thermodynamic Properties

These properties are essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder. | [1][2] |

| Melting Point | 160 °C (320 °F; 433 K) | [2] |

| Density (estimate) | 1.521 g/cm³ | [2] |

| Water Solubility | Very soluble / "almost transparency" | [2] |

| Hygroscopicity | Hygroscopic; sensitive to moisture. |

Spectral and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound before its use in sensitive applications like drug development or perovskite fabrication.

Spectroscopic Data

-

¹H NMR (D₂O): The proton NMR spectrum is simple and characteristic. A triplet is expected around δ 1.29 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons. A quartet is expected around δ 3.06 ppm corresponding to the methylene (-CH₂) protons, coupled to the adjacent methyl protons.[3][6] The amine protons (-NH₃⁺) may appear as a broad singlet or exchange with the solvent.

-

¹³C NMR (D₂O): The carbon NMR spectrum will show two distinct signals. The methyl carbon (C2) appears upfield, while the methylene carbon (C1), being directly attached to the electron-withdrawing ammonium group, appears further downfield.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum of the solid will be dominated by a very broad and strong absorption band typically between 3200 and 2800 cm⁻¹, which is characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).[8] C-H stretching vibrations for the ethyl group will appear just below 3000 cm⁻¹.

Quality Control Workflow

A robust quality control (QC) process is critical. The primary goals are to confirm the compound's identity and assess its purity, with a particular focus on halide content and the absence of residual free amine.

Protocol: Purity Determination by Argentometric Titration

This method quantifies the bromide (Br⁻) content to determine the purity of the salt. It relies on the precipitation of silver bromide (AgBr) upon titration with a standardized silver nitrate (AgNO₃) solution.[9][10][11]

Principle (Mohr Method): Ag⁺(aq) + Br⁻(aq) → AgBr(s) (white precipitate) 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (red precipitate, endpoint indicator)

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 150-200 mg of this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.

-

Indicator Addition: Add 1 mL of 5% w/v potassium chromate (K₂CrO₄) indicator solution. The solution will turn yellow.

-

Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (AgNO₃) solution while stirring continuously. A white precipitate of AgBr will form.

-

Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate (Ag₂CrO₄), which forms after all the bromide has precipitated.

-

Calculation: Use the volume and molarity of the AgNO₃ titrant to calculate the moles of bromide, and subsequently, the purity of the original sample.

Synthesis and Purification

This compound is typically synthesized via a straightforward acid-base neutralization reaction. The causality is simple: the basic lone pair of electrons on the nitrogen atom of ethylamine abstracts a proton from the strong acid, hydrobromic acid, forming a stable ammonium salt.

Laboratory Synthesis Protocol

Reaction: CH₃CH₂NH₂ + HBr → [CH₃CH₂NH₃]⁺Br⁻

Materials & Equipment:

-

Ethylamine solution (e.g., 70% in water)

-

Hydrobromic acid (48% aqueous solution)

-

Isopropanol or Acetone (for precipitation/washing)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Büchner funnel and vacuum flask

Step-by-Step Methodology:

-

Reaction Setup: Place a known quantity of ethylamine solution into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Acid Addition: Slowly add a stoichiometric equivalent (1:1 molar ratio) of 48% hydrobromic acid dropwise via a dropping funnel while stirring vigorously. Maintain the internal temperature below 20 °C.

-

Isolation: Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.

-

Crystallization: Concentrate the resulting solution under reduced pressure to remove most of the water. The salt can then be precipitated by adding a less polar solvent like isopropanol or acetone.

-

Purification: The crude product is purified by recrystallization, as detailed in the workflow below.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum to a constant weight.

Purification Workflow: Recrystallization

Recrystallization is the chosen method for purification because the salt's solubility is significantly higher in hot polar solvents (like ethanol/water mixtures) than in cold ones, allowing for the separation of less soluble impurities and those that remain in the mother liquor upon cooling.

Chemical Reactivity and Applications

Role in Perovskite Optoelectronics

In the context of hybrid organic-inorganic perovskites (e.g., CH₃NH₃PbI₃), ethylammonium bromide is used as an additive to modulate the perovskite film's properties.[2] The incorporation of the slightly larger ethylammonium (EA⁺) cation can influence crystal growth, passivate defects, and tune the material's bandgap.[4][12]

Causality of Improvement:

-

Morphology Control: EABr can delay the crystallization of the perovskite film, leading to larger, more uniform crystal grains with fewer grain boundaries, which act as traps for charge carriers.[2]

-

Defect Passivation: Uncoordinated halide ions (Br⁻) can passivate positively charged defects at the crystal surface and grain boundaries, reducing non-radiative recombination and improving device performance.

-

Structural Tuning: The incorporation of EA⁺ and Br⁻ can form 2D/3D mixed perovskite structures, which have shown enhanced moisture stability compared to pure 3D counterparts.[4]

Protocol: EABr as an Additive in Perovskite Solar Cell Fabrication

This protocol is a representative example based on published methodologies for fabricating perovskite films.[12]

Step-by-Step Methodology:

-

Substrate Preparation: Pre-patterned FTO (Fluorine-doped Tin Oxide) glass substrates are sequentially cleaned by sonication in deionized water, acetone, and isopropanol.

-

Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited onto the FTO substrate, typically via spin-coating, followed by sintering at high temperature (e.g., 550 °C).

-

Perovskite Precursor Solution: Prepare the primary perovskite solution (e.g., by dissolving CH₃NH₃I and PbCl₂ in DMF). To this solution, add a specific molar percentage of this compound (e.g., 5-30 mol%).

-

Perovskite Film Deposition: Spin-coat the precursor solution containing EABr onto the TiO₂ layer inside a controlled environment (e.g., a nitrogen-filled glovebox). An air-blowing step during spinning can assist in creating a uniform film.[12]

-

Annealing: Anneal the substrate at a specific temperature (e.g., 100-190 °C) to promote full crystallization of the perovskite film.[12]

-

Hole Transport Layer (HTL) & Electrode Deposition: Sequentially deposit the HTL (e.g., Spiro-OMeTAD) and a top metal electrode (e.g., Gold) to complete the device structure.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

Toxicological Profile and Hazards

This compound is classified as a skin and eye irritant.[5] All contact should be minimized through appropriate personal protective equipment.

| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [5] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [5] |

Recommended Handling and Storage Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its hygroscopic nature, it is best stored under an inert atmosphere (e.g., nitrogen or argon). Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

- MDPI. Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. [Link]

- PubChem. Ethanamine, hydrobromide (1:1). [Link]

- Argentometric Titr

- FooDB. Showing Compound Ethanamine (FDB003242). [Link]

- YouTube.

- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]

- Chemistry Stack Exchange.

- ResearchGate. Fabrication and Characterization of Ethylammonium- and Rubidium-Added Perovskite Solar Cells. [Link]

- ACS Publications. Flexible Lead Bromide Perovskite Solar Cells. [Link]

- SpectraBase. Ethylamine. [Link]

- BrainKart.

- NIST. Tetraethylammonium bromide. [Link]

- Solubility of Things. Ethylamine. [Link]

- STAR Protocols.

- Chemsrc. Ethylamine (HBr) | CAS#:593-55-5. [Link]

- Reddit. Analytical methods to determine if a compound is in the form of a salt. [Link]

- Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

- Sciencemadness Wiki. Ethylamine. [Link]

- Duke University.

- Duke University.

- Duke University.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- SpectraBase. Ethylamine hydrochloride - Optional[13C NMR] - Chemical Shifts. [Link]

- Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]

- Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.

- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. This compound | 593-55-5 [chemicalbook.com]

- 3. This compound(593-55-5) 1H NMR [m.chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(593-55-5) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethylamine Hydrobromide: Synthesis, Characterization, and Applications in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylamine hydrobromide (EABr), a primary ammonium halide salt, has emerged as a pivotal compound in various scientific domains, most notably in the fabrication of perovskite-based optoelectronic devices. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental chemical and physical properties, detailed synthesis protocols, and critical analytical techniques for its characterization. Furthermore, this document elucidates the compound's significant role in the development of advanced materials, with a particular focus on its influence on the morphology, stability, and performance of perovskite solar cells and light-emitting diodes. The underlying mechanisms and the rationale behind its application in these technologies are discussed in detail to provide a holistic understanding for researchers and professionals in the field.

Introduction

This compound, also known as ethylammonium bromide, is an organic salt with the chemical formula C₂H₈BrN.[1][2][3] Its structure consists of an ethylammonium cation (CH₃CH₂NH₃⁺) and a bromide anion (Br⁻). While it has been a known chemical entity for many years, its prominence in the scientific literature has surged with the advent of perovskite-based technologies. In this context, it serves as a crucial precursor and additive for tuning the properties of perovskite materials, thereby enhancing the efficiency and durability of devices such as solar cells and LEDs.[1][4] This guide aims to be a comprehensive resource for scientists and engineers working with or considering the use of this compound in their research and development endeavors.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application and handling.

Molecular and Physical Properties

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₈BrN | [1][2][3] |

| Molecular Weight | 125.996 g/mol | [1][5] |

| CAS Number | 593-55-5 | [1][2][6] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 160 °C | [2][8] |

| Solubility | Very soluble in water | [8] |

| Hygroscopicity | Hygroscopic | [9] |

Chemical Structure and Reactivity

This compound is the salt of a weak base (ethylamine) and a strong acid (hydrobromic acid). In solution, it dissociates into ethylammonium and bromide ions. The ethylammonium ion can act as a hydrogen bond donor, a key characteristic that influences its role in perovskite crystal formation. The reaction of ethylamine with hydrogen bromide is a simple acid-base neutralization, as depicted below.[10]

Caption: Reaction scheme for the formation of this compound.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reaction of ethanolamine with an excess of hydrobromic acid.[11] This method is favored due to the ready availability of the starting materials and the straightforward nature of the procedure.

Synthesis from Ethanolamine and Hydrobromic Acid: A Step-by-Step Protocol

This protocol is adapted from established literature procedures.[9][11] The causality behind the experimental choices lies in driving the nucleophilic substitution of the hydroxyl group of ethanolamine with bromide. The acidic environment protonates the amine, preventing it from acting as a competing nucleophile.

Materials:

-

Ethanolamine (CH₂OHCH₂NH₂)

-

48% Hydrobromic acid (HBr)

-

Acetone (CH₃COCH₃)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a calculated excess of 48% hydrobromic acid. Cool the flask in an ice bath.

-

Addition of Ethanolamine: Slowly add ethanolamine dropwise to the stirred hydrobromic acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 30°C due to the exothermic nature of the initial acid-base reaction.[11]

-

Reaction: Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux for several hours. This prolonged heating is necessary to drive the nucleophilic substitution of the hydroxyl group with bromide.

-

Work-up and Purification: After the reflux period, allow the mixture to cool to room temperature. The crude product can be precipitated by pouring the cooled reaction mixture into a larger volume of pre-chilled acetone.[9] The resulting white solid is then collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The collected solid should be washed with several portions of cold acetone to remove any unreacted starting materials and soluble byproducts. The purified this compound is then dried under vacuum to remove residual solvent.

Analytical Characterization

To ensure the purity and identity of the synthesized this compound, several analytical techniques can be employed.

Titration

Argentometric titration is a classical and reliable method for determining the purity of halide salts like this compound.[12] This method involves titrating a solution of the sample with a standardized solution of silver nitrate. The bromide ions react with silver ions to form a silver bromide precipitate. The endpoint can be detected using an indicator like potassium chromate (Mohr's method).

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the ethylammonium cation. The spectrum in a suitable deuterated solvent (e.g., D₂O) will show characteristic signals for the methyl (CH₃) and methylene (CH₂) protons, with appropriate splitting patterns and integration values.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-H stretching and bending vibrations of the ethylammonium cation.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and to detect any organic impurities. Due to the ionic and polar nature of the compound, ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) may be suitable methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amine is typically required to increase its volatility.[13] This can be achieved by acylation, for example. GC-MS is particularly useful for identifying volatile impurities.

Applications in Perovskite Optoelectronics

The primary contemporary application of this compound is in the field of perovskite optoelectronics, where it is used to fabricate high-performance solar cells and light-emitting diodes.[1][4]

Role in Perovskite Solar Cells

In perovskite solar cells, this compound is often used as an additive to the perovskite precursor solution.[6] Its incorporation influences several key aspects of the perovskite film formation and the final device performance.

-

Control of Crystallization and Morphology: this compound can modulate the crystallization kinetics of the perovskite film, often leading to the formation of larger, more uniform grains with fewer grain boundaries.[14] This improved morphology is beneficial for charge transport and reduces charge recombination at grain boundaries.

-

Formation of Layered or Quasi-2D Perovskites: The ethylammonium cation can act as a spacer, leading to the formation of layered (2D) or quasi-2D perovskite structures.[15] These structures can enhance the stability of the perovskite film against moisture and other environmental factors.

-

Tuning of Optoelectronic Properties: The incorporation of the ethylammonium cation and the bromide anion can tune the bandgap of the perovskite material, allowing for optimization of the light absorption properties.[6]

Logical Relationship of EABr in Perovskite Film Formation:

Caption: Influence of this compound on perovskite properties and device performance.

Application in Perovskite Light-Emitting Diodes (LEDs)

Similar to its role in solar cells, this compound is used in perovskite LEDs to improve their efficiency and stability.[1][4] By inducing the formation of layered perovskite structures, it can enhance the radiative recombination of charge carriers, leading to brighter and more stable light emission, particularly in the blue region of the spectrum.[15]

Safety and Handling

This compound is an irritant to the skin and eyes.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is also hygroscopic and should be stored in a cool, dry place in a tightly sealed container. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and increasingly important compound in the field of materials science, particularly for the development of next-generation optoelectronic devices. Its well-defined chemical and physical properties, coupled with straightforward synthesis routes, make it an accessible material for researchers. The ability of this compound to modulate the structural and electronic properties of perovskite materials has been a key factor in the rapid advancement of perovskite solar cell and LED technologies. A thorough understanding of its synthesis, characterization, and the mechanisms by which it influences material properties is crucial for its effective utilization and for driving further innovation in this exciting field.

References

- Organic Syntheses Procedure. β-BROMOthis compound.

- Understanding the Applications of Ethylammonium Bromide in Optoelectronics. (2025).

- Xiao, Z., et al. (2020). Ethylammonium bromide (EABr; CAS Number: 593-55-5) is an organic halide salt used in perovskite-based systems. Addition of ethylammonium bromide to the perovskite precursor solution was shown to increase the photoluminescence quantum yield and stability of perovskites-based light-emitting devices. ChemBorun.

- Chen, C. Y., et al. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells. Coatings, 10(10), 999.

- Wang, Q., et al. (2017). Efficient Sky-Blue Perovskite Light-Emitting Devices Based on Ethylammonium Bromide Induced Layered Perovskites. ACS Applied Materials & Interfaces, 9(35), 29901–29906.

- Greatcell Solar Materials. Ethylammonium bromide | CAS 593-55-5.

- LabSolutions. This compound.

- PubChem. (2025). Ethanamine, hydrobromide (1:1).

- Chemguide. Making amines from halogenoalkanes.

- NIST. (2025). This compound. In NIST Chemistry WebBook.

- The Student Room. (2014). Mechanism of ethylamine and hydrogen bromide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethylammonium bromide | CAS 593-55-5 [greatcellsolarmaterials.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethylammonium bromide | Borun New Material - ChemBorun [chemborun.com]

- 5. This compound [webbook.nist.gov]

- 6. Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells | MDPI [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | 593-55-5 [chemicalbook.com]

- 15. ossila.com [ossila.com]

A Technical Guide to the Physicochemical Properties of Ethylamine Hydrobromide: Melting Point and Thermal Stability

Abstract

Ethylamine hydrobromide (CAS 593-55-5), also known as ethylammonium bromide, is an organic amine salt with significant applications in organic synthesis and materials science, particularly as a precursor for perovskite materials used in advanced electronic devices.[1][2][3] An accurate understanding of its fundamental physicochemical properties, such as its melting point and thermal behavior, is critical for researchers and chemical engineers in designing, optimizing, and ensuring the safety of synthetic processes and material fabrications. This guide provides an in-depth analysis of the melting point of this compound, discusses its thermal stability, and presents validated experimental protocols for their determination.

Physicochemical Profile of this compound

This compound (C₂H₇N·HBr) is the hydrobromide salt of ethylamine.[1] It exists as a white to off-white crystalline solid or powder at standard conditions.[1][2] As an ionic compound, it is characterized by strong electrostatic interactions between the ethylammonium cation (CH₃CH₂NH₃⁺) and the bromide anion (Br⁻). These ionic forces dictate its physical properties, leading to a relatively high melting point and solubility in polar solvents like water.[1]

Key Identifiers:

-

Appearance: White, almost odorless granules or crystalline powder.[2]

Melting Point Analysis

The melting point is a critical parameter for identifying a compound and assessing its purity. For this compound, the transition from a solid to a liquid phase occurs at a distinct temperature, though reported values show minor variations.

Reported Melting Point Data

A review of chemical supplier data and databases indicates a consistent melting point for this compound. The slight variations can be attributed to differences in purity (>98.0% to >99%) and the analytical method used for determination.[8]

| Reported Melting Point (°C) | Source | Notes |

| 160 °C | ChemSrc, ChemBK, ChemicalBook, Ossila | Commonly cited value.[4][5][7][8][9] |

| 158.0 to 163.0 °C | TCI AMERICA | Provides a melting range, typical for experimental determination. |

The provision of a range (e.g., 158-163 °C) is often more representative of a real-world laboratory measurement than a single discrete value. A sharp melting range is indicative of high purity, whereas a broad range suggests the presence of impurities.

Causality in Experimental Determination

The choice of heating rate during melting point determination is the most critical experimental variable. A rapid heating rate (>2 °C/minute) can lead to "thermal lag," where the temperature of the heating block increases faster than the sample can absorb the heat and melt. This results in an artificially elevated and broader melting range. For accurate and reproducible results, a slow heating rate (1-2 °C/minute) is employed, especially as the temperature approaches the expected melting point. This ensures thermal equilibrium between the sample and the thermometer.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method using a digital melting point apparatus, which is standard in modern research laboratories.

Methodology:

-

Sample Preparation: Finely crush a small amount of dry this compound powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Calibration: Before analysis, verify the apparatus's temperature accuracy using certified melting point standards (e.g., benzophenone, 47-50 °C; caffeine, 235-237.5 °C) that bracket the expected melting point of the sample. This step is crucial for ensuring the trustworthiness of the results.

-

Measurement - Rapid Scan: Place the packed capillary into the apparatus. Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range.

-

Measurement - Slow Scan: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Repeat the slow scan measurement with two additional samples. The recorded ranges should be within ±1 °C of each other for the result to be considered valid.

Workflow Visualization

The following diagram illustrates the logical flow for accurate melting point determination.

Caption: Workflow for Validated Melting Point Determination.

Boiling Point and Thermal Stability

Boiling Point vs. Decomposition

The very low boiling point of 14.2°C listed in some databases is incorrect and appears to be conflated with the boiling point of the parent compound, ethylamine (16.6 °C), which is a volatile gas at room temperature.[4][7][12] This highlights the importance of critically evaluating data sources.

Recommended Analytical Technique: Thermogravimetric Analysis (TGA)

To authoritatively determine the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) is the preferred method. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Principle of TGA: A small, precise amount of the sample is placed on a microbalance within a furnace. The temperature is increased at a constant rate. As the sample decomposes, volatile byproducts are released, causing a decrease in mass. The resulting plot of mass vs. temperature provides a clear profile of the material's thermal stability. The "onset temperature" of decomposition is a key data point derived from this analysis.

Conceptual Visualization: Boiling vs. Decomposition

The diagram below illustrates the two potential thermal pathways for a substance upon heating.

Caption: Divergent thermal fates of compounds upon heating.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.[13][14]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[13][14]

-

Handling Precautions:

-

First Aid:

Conclusion

This compound is a crystalline solid with a well-defined melting point consistently reported around 160 °C . For the highest accuracy, its melting point should be determined experimentally as a range using a calibrated apparatus and a slow heating rate. The compound does not exhibit a traditional boiling point at atmospheric pressure; instead, it undergoes thermal decomposition. Thermogravimetric Analysis (TGA) is the appropriate technique for characterizing its thermal stability. Adherence to standard safety protocols is essential when handling this irritant compound.

References

- Ethylamine (HBr) | CAS#:593-55-5. (n.d.). Chemsrc.

- This compound. (2024, April 9). ChemBK.

- This compound CAS#: 593-55-5. (n.d.). ChemWhat.

- Ethanamine, hydrobromide (1:1). (n.d.). PubChem.

- This compound. (n.d.). NIST WebBook.

- Ethylammonium bromide | CAS 593-55-5. (n.d.). Greatcell Solar Materials.

- β-BROMOthis compound. (n.d.). Organic Syntheses Procedure.

- Ethylamine. (n.d.). Wikipedia.

- 2-Bromothis compound. (n.d.). PubChem.

Sources

- 1. CAS 593-55-5: Ethanamine, hydrobromide (1:1) | CymitQuimica [cymitquimica.com]

- 2. This compound | 593-55-5 [chemicalbook.com]

- 3. Ethylammonium bromide | CAS 593-55-5 [greatcellsolarmaterials.com]

- 4. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. ossila.com [ossila.com]

- 9. This compound | 593-55-5 [amp.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Bromothis compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethylamine - Wikipedia [en.wikipedia.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Ethylamine Hydrobromide: A Comprehensive Technical Guide to Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of synthetic chemistry and pharmaceutical development, a profound understanding of a molecule's fundamental characteristics is paramount. Ethylamine hydrobromide, a seemingly straightforward organic salt, serves as an exemplary case study in the interplay of ionic and covalent forces that dictate chemical behavior. This guide provides an in-depth exploration of its chemical structure and bonding, moving beyond a cursory overview to deliver actionable insights for laboratory applications. As Senior Application Scientists, our objective is to bridge theoretical principles with practical utility, offering a resource that is both scientifically robust and directly relevant to the challenges encountered in modern research and drug development.

Core Chemical Identity of this compound

This compound is an organic salt with the chemical formula C2H8BrN.[1][2] It is formed from the acid-base reaction between ethylamine (C2H7N), a weak base, and hydrobromic acid (HBr), a strong acid. The compound has a molecular weight of approximately 126.00 g/mol .[1][3][4][5] In its solid state, it typically appears as white to off-white crystals.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C2H8BrN | [1][2][4][6] |

| Molecular Weight | ~126.00 g/mol | [1][3][4][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | ~160 °C | [2][7][8] |

| Solubility | Soluble in water | [2][4] |

| CAS Number | 593-55-5 | [1][2][5] |

The Duality of Bonding: Ionic and Covalent Interactions

The chemical architecture of this compound is characterized by the coexistence of both ionic and covalent bonds. This dual nature is fundamental to its physical properties and chemical reactivity.

The Ionic Bond: Electrostatic Attraction

The primary interaction governing the solid-state structure of this compound is the ionic bond. This bond arises from the electrostatic attraction between the positively charged ethylammonium cation ([CH3CH2NH3]+) and the negatively charged bromide anion (Br-). The formation of these ions is the result of a proton transfer from the strong acid (HBr) to the basic nitrogen atom of ethylamine. This strong electrostatic force is responsible for the compound's crystalline nature and relatively high melting point.

Figure 1: Ionic Interaction A simplified representation of the ionic bond between the ethylammonium cation and the bromide anion.

Covalent Bonds: The Molecular Skeleton

Within the ethylammonium cation, the atoms are interconnected by a network of strong covalent bonds, which involve the sharing of electrons.

-

C-N Bond: A single covalent bond links a carbon atom of the ethyl group to the nitrogen atom.

-

C-C Bond: A single covalent bond exists between the two carbon atoms of the ethyl group.

-

C-H and N-H Bonds: Hydrogen atoms are covalently bonded to both the carbon and nitrogen atoms.

The nitrogen atom in the ethylammonium cation is sp3 hybridized, resulting in a tetrahedral geometry around it. This specific arrangement of atoms and the distribution of electron density within the covalent bonds are critical determinants of the cation's chemical behavior.

Figure 2: Covalent Bonding Framework A diagram illustrating the network of covalent bonds within the ethylammonium cation.

Synthesis and Characterization: From Benchtop to Analysis

Synthesis Protocol: Acid-Base Neutralization

Objective: To synthesize this compound via the neutralization of ethylamine with hydrobromic acid.

Materials:

-

Ethylamine solution

-

Hydrobromic acid (48%)

-

Ice-water bath

-

Magnetic stirrer

-

pH indicator strips

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter flask

-

Cold diethyl ether (for washing)

Procedure:

-

Cooling: Place a beaker containing the ethylamine solution in an ice-water bath and begin stirring.

-

Acid Addition: Slowly add hydrobromic acid dropwise to the cold, stirring ethylamine solution. Monitor the temperature to prevent excessive heat generation.

-

Neutralization: Periodically check the pH of the mixture. Continue adding acid until a neutral pH (~7) is achieved.

-

Concentration: Remove the water from the solution using a rotary evaporator to obtain a concentrated solution or a solid residue.

-

Crystallization: Allow the concentrated solution to cool in a crystallization dish. If necessary, induce crystallization by scratching the inner surface with a glass rod.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold diethyl ether to remove impurities and then dry them under vacuum.

Rationale for Key Steps:

-

Ice Bath: The neutralization reaction is exothermic. The ice bath helps to control the reaction temperature, preventing the loss of volatile ethylamine.

-

Slow Acid Addition: This ensures a controlled reaction rate and prevents localized overheating.

-

Washing with Diethyl Ether: this compound is insoluble in diethyl ether, while many potential organic byproducts are soluble, making this an effective purification step.

Spectroscopic Verification

To confirm the identity and purity of the synthesized this compound, spectroscopic analysis is essential.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Notably, the N-H stretching vibrations appear in the region of 3300-3500 cm⁻¹.[9] C-H stretching vibrations are observed around 2800-3000 cm⁻¹.[9] Additionally, N-H bending vibrations can be seen at approximately 1580-1650 cm⁻¹.[9] The C-N bond stretching appears in the 1020-1220 cm⁻¹ range.[9]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides detailed structural information. For this compound, one would expect to see a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (CH₂) protons adjacent to the methyl group, and another multiplet for the methylene protons attached to the nitrogen. The protons on the nitrogen (NH₃⁺) will typically appear as a broad signal.[10]

Significance in Drug Development and Chemical Synthesis

This compound serves as a valuable reagent in various chemical applications.

-

Pharmaceutical Intermediate: The ethylamine moiety is a common structural feature in many pharmaceutical agents. This compound can act as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For instance, ethylamine is an intermediate in the synthesis of the antihypertensive drug guanethidine.[11]

-

Organic Synthesis: It provides a stable, solid, and less volatile source of the ethylammonium cation, which can be readily converted to ethylamine by treatment with a base. This is often more convenient and safer than handling highly volatile or gaseous ethylamine.

-

Materials Science: Ethylammonium bromide is used as a precursor in the fabrication of perovskite materials for applications in solar cells and other electronic devices.[12]

Figure 3: Application Pathways A diagram showing the primary applications of this compound in different scientific fields.

Conclusion

A thorough comprehension of the chemical structure and bonding of this compound is fundamental to its effective utilization in research and development. The interplay between its ionic and covalent characteristics governs its physical properties, chemical reactivity, and ultimately, its utility as a versatile building block in organic synthesis, pharmaceutical development, and materials science. This guide has provided a detailed, technically grounded overview to empower researchers and scientists in their application of this important chemical compound.

References

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- ChemBK. (2024, April 9). This compound.

- Cortese, F. (n.d.). β-BROMOthis compound. Organic Syntheses.

- Wikidata. (n.d.). This compound.

- ChemWhat. (n.d.). This compound CAS#: 593-55-5.

- LabSolutions. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Ethanamine, hydrobromide (1:1). PubChem.

- Chemsrc. (2025, August 25). Ethylamine (HBr).

- Brainly.in. (2021, October 3). how to prepare ethylamine from ethyl bromide ?.

- Exploring 2-Bromothis compound: Properties and Applications. (n.d.).

- The Hive. (2002, July 10). Ethylamine and Triethylamine Synthesis.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- FooDB. (2010, April 8). Showing Compound Ethanamine (FDB003242).

- Chemistry LibreTexts. (2024, March 27). 24.6 Synthesis of Amines.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of ethylamine.

- Wikipedia. (n.d.). Ethylamine.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.

- Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.

Sources

- 1. This compound [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]

- 8. This compound | 593-55-5 [amp.chemicalbook.com]

- 9. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. safrole.com [safrole.com]

- 12. This compound | 593-55-5 [chemicalbook.com]

A Technical Guide to the Synthesis of 2-Bromoethylamine Hydrobromide from Ethanolamine

Executive Summary: This in-depth technical guide provides a comprehensive overview of the synthesis of 2-bromoethylamine hydrobromide from ethanolamine. Addressed to an audience of researchers, scientists, and drug development professionals, this document elucidates the core reaction mechanism, compares prevalent synthesis methodologies, and offers a detailed, field-proven experimental protocol. The guide emphasizes the causality behind experimental choices, self-validating quality control measures, and authoritative scientific grounding to ensure both theoretical understanding and practical success in the laboratory.

Note on Nomenclature: The direct conversion of ethanolamine to this compound (requiring reduction of a C-O bond) is not the standard chemical transformation. The established and industrially significant synthesis involves the reaction of ethanolamine with hydrobromic acid to yield 2-bromothis compound , a versatile synthetic intermediate. This guide will focus on this scientifically accurate and well-documented process.

Part 1: The Core Mechanism - A Nucleophilic Substitution Pathway

The conversion of ethanolamine to 2-bromothis compound is a classic example of a nucleophilic substitution reaction, proceeding via an Sₙ2-like mechanism. The reaction is performed in a strongly acidic medium, typically with an excess of concentrated hydrobromic acid (HBr), which serves three critical functions.

-

Activation of the Hydroxyl Group: The hydroxyl group (-OH) of ethanolamine is a poor leaving group. In the acidic environment, it is protonated by HBr to form an oxonium ion (-OH₂⁺). This creates an excellent leaving group: a neutral water molecule.[1]

-

Nucleophilic Attack: The bromide ion (Br⁻), furnished by the dissociation of HBr, acts as the nucleophile. It attacks the carbon atom bearing the activated hydroxyl group, leading to the displacement of the water molecule and the formation of the C-Br bond.

-

Protection of the Amine Group: Simultaneously, the primary amine (-NH₂) is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic, effectively preventing it from participating in side reactions, such as intermolecular self-condensation or competing with the bromide ion as the nucleophile.[1] This protection is a key element for achieving high yields of the desired product.

The overall mechanism ensures a clean and efficient substitution, transforming the alcohol functionality into an alkyl bromide while preserving the core ethylamine structure as its hydrobromide salt.

Part 2: Synthesis Methodologies - A Comparative Overview

While several methods exist, the classical liquid-phase and a hybrid gas/liquid-phase synthesis represent the most common approaches. The choice of method often depends on available equipment, scale, and desired reaction time.

| Feature | Method 1: Classical Liquid-Phase | Method 2: Hybrid Gas/Liquid-Phase |

| Description | One-pot reaction of ethanolamine with a large excess of concentrated aqueous HBr.[2][3] | Two-step process: salt formation with aqueous HBr, followed by bromination with gaseous HBr.[4] |

| Reagents | Ethanolamine, conc. Hydrobromic Acid (aq) | Ethanolamine, conc. HBr (aq), HBr (gas), high-boiling solvent (e.g., ethylbenzene).[1] |

| Reaction Time | Long (can be up to 48 hours).[4][5] | Shorter (approx. 4.5 hours for bromination step).[4] |

| Equipment | Standard reflux and distillation glassware. | Requires setup for handling corrosive gas (HBr).[4] |

| Key Advantage | Procedurally simpler; uses common reagents. | Faster reaction time; potentially higher throughput. |

| Key Challenge | Long reaction duration; requires significant heating. | More complex setup; handling of hazardous HBr gas. |

Part 3: Detailed Experimental Protocol - The Liquid-Phase Synthesis

This protocol is adapted from the robust and extensively validated procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[2]

Materials & Equipment

-

Reagents:

-

Equipment:

-

12-L round-bottomed flask.

-

Mechanical stirrer.

-

Large dropping funnel.

-

Efficient fractionating column and distillation apparatus.

-

Large beakers (4-L).

-

Büchner funnel and filtration flask.

-

Vacuum source.

-

Experimental Workflow

Step-by-Step Procedure

-

Initial Reaction Setup: In a 12-L round-bottomed flask situated in a large ice bath, place 7 L of hydrobromic acid. Begin mechanical stirring. Cool 1 kg of ethanolamine in a separate ice bath.

-

Controlled Addition: Slowly add the ice-cold ethanolamine to the vigorously stirred, ice-cold hydrobromic acid via a dropping funnel. The initial acid-base neutralization is highly exothermic; the rate of addition must be carefully controlled to maintain the reaction temperature below 30°C.[3][4][5]

-

Reaction Completion via Distillation/Reflux: Attach an efficient fractionating column to the flask. Heat the mixture to distill off a set volume of liquid (primarily water and some HBr). After the initial distillation, reduce heating to allow the mixture to reflux for a specified period (e.g., one hour). This process of alternating between distillation and reflux is repeated several times to drive the substitution reaction to completion by removing water.[2]

-

Product Isolation: Once the reaction is complete, pour the hot, dark-colored residue into large beakers and allow it to cool to approximately 70°C. Add cold acetone to the residue and stir thoroughly to precipitate the crude 2-bromothis compound.[2][6]

-

Purification: Cool the acetone slurry in an icebox overnight to maximize crystallization. Collect the solid product on a Büchner funnel using vacuum filtration. Wash the filter cake with fresh portions of cold acetone until the filtrate runs colorless. This step is crucial for removing colored impurities.[2][7]

-

Drying: After a brief period of air-drying on the filter, transfer the white crystalline product to a suitable container and dry under vacuum to a constant weight. The typical yield is around 83%.[2]

Part 4: Product Characterization and Quality Control

Verifying the identity and purity of the synthesized 2-bromothis compound is a critical self-validating step. The following methods are standard for quality control.

| Parameter | Method | Expected Result | Reference |

| Identity & Purity | Melting Point | 172-174 °C | [6] |

| Purity (Assay) | Argentometric Titration | Determines total bromide content, allowing for purity calculation (e.g., >99%). | [7] |

| Structure | ¹H NMR (D₂O) | Two triplets corresponding to the two non-equivalent methylene groups (-CH₂-Br and -CH₂-NH₃⁺). | [7] |

| Functional Groups | FTIR (KBr Pellet) | A prominent broad absorption band in the 2400-2700 cm⁻¹ region, indicative of the N⁺-H stretching vibration. | [8][9] |

Part 5: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. Below are common issues and their solutions.

-

Issue 1: Significantly Low Yield

-

Causality: Low yields often stem from three primary factors. First, the reaction may be incomplete; liquid-phase methods can require extended heating (up to 48 hours) to reach completion.[5] Second, poor temperature control during the initial exothermic addition of ethanolamine can lead to the formation of unwanted byproducts.[5] Finally, reagent quality is paramount; using hydrobromic acid with a specific gravity below 1.42 or impure ethanolamine can hinder the reaction's efficiency.[2]

-

Corrective Action: Ensure the reaction is monitored and allowed to proceed for a sufficient duration. Maintain strict temperature control (<30°C) during the initial addition using an efficient ice bath and slow addition rate. Always use high-purity, and if necessary, freshly distilled starting materials.[2][5]

-

-

Issue 2: Product is Colored or Oily

-

Causality: A colored or impure final product is typically due to insufficient purification. The crude reaction mixture is often dark, and these impurities must be effectively removed.

-

Corrective Action: The washing step during filtration is critical. Be thorough, using sufficient volumes of cold acetone, and continue washing until the solid product is completely white and the filtrate is colorless.[2] If impurities persist, recrystallization from a suitable solvent system may be necessary.

-

References

- Cortese, F. (n.d.). β-BROMOthis compound. Organic Syntheses.

- Wikipedia. (n.d.). Ethylamine.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide.

- PubChem. (n.d.). 2-Bromothis compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Bromothis compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylamine Hydrobromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylamine hydrobromide, a primary amine salt, is a versatile and crucial reagent in modern chemistry. While its structure is straightforward, its utility in complex molecular synthesis is significant. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in cutting-edge research and development, particularly in the realms of pharmaceuticals and materials science. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a cohesive understanding of the causality behind its synthetic routes and the rationale for its use in various applications.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the bedrock of its effective application.

IUPAC Name and Synonyms

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethanamine;hydrobromide .[1] However, in literature and commercial listings, it is commonly referred to by a variety of synonyms. This array of names underscores the importance of using a universal identifier like the CAS number for unambiguous identification.

-

Other Synonyms: Ethylammonium bromide, EABr, Aminoethane Hydrobromide, Ethylamine monohydrobromide[2][3][4][5]

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 593-55-5 | [3][6][7] |

| Molecular Formula | C₂H₈BrN | [1][3][7] |

| Molecular Weight | 126.00 g/mol | [1] |

| InChI | InChI=1S/C2H7N.BrH/c1-2-3;/h2-3H2,1H3;1H | [2][6] |

| InChIKey | PNZDZRMOBIIQTC-UHFFFAOYSA-N | [2][6] |

| SMILES | CCN.Br | [1][2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. It is a white, nearly odorless crystalline solid.[2][8] Its salt nature renders it highly soluble in water and other polar solvents.[2]

| Property | Value | Source(s) |

| Melting Point | 160 °C | [3][8] |

| Water Solubility | Very soluble (almost transparent) | [2][3][8] |

| Appearance | White to almost white powder or crystals | [2] |

Part 2: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a primary amine with a hydrohalic acid. The primary industrial route involves the bromination of ethanolamine.

Key Synthetic Pathway: From Ethanolamine

The conversion of ethanolamine to 2-bromothis compound is a nucleophilic substitution where the hydroxyl group is replaced by a bromine atom. The reaction is typically conducted in a strong acidic medium, which protonates the amine group, preventing it from acting as a competing nucleophile.[9]

A common laboratory-scale synthesis involves the reaction of ethanolamine with hydrobromic acid.[10]

Experimental Protocol: Synthesis of 2-Bromothis compound from Ethanolamine

This protocol is a synthesized representation of common laboratory procedures.[9][10][11]

Materials:

-

Ethanolamine

-

48% Hydrobromic Acid

-

Acetone (pre-chilled)

-

Round-bottom flask with magnetic stirrer and dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the desired volume of ice-cold 48% hydrobromic acid. Begin stirring and cool the flask in an ice bath.

-

Addition of Ethanolamine: Slowly add ethanolamine dropwise to the stirred hydrobromic acid. The rate of addition should be carefully controlled to maintain the reaction temperature below 10-30°C to manage the exothermic nature of the initial acid-base neutralization.[9][11]

-

Reaction: Once the addition is complete, the reaction mixture is heated. In some variations of the protocol, water is removed by azeotropic distillation with a solvent like xylene, followed by a period of reflux to drive the nucleophilic substitution of the hydroxyl group with bromide.[9][11] The reaction can be heated for several hours to ensure completion.

-

Work-up and Purification: After the reaction, the mixture is cooled. The crude product is precipitated by adding the cooled reaction mixture to pre-chilled acetone.[11] The resulting solid is collected by filtration, washed with cold acetone until colorless, and then dried under vacuum.[11] This recrystallization step is crucial for removing impurities.

Caption: A generalized workflow for the synthesis of this compound.

Part 3: Applications in Research and Development

This compound's utility stems from its ability to act as a precursor for the ethylamine moiety in a variety of chemical structures.

Role in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12] Its primary function is to introduce an aminoethyl group into a target molecule.

One notable example is in the synthesis of the antidepressant moclobemide.[13] In this synthesis, 2-bromothis compound (a derivative) is reacted with morpholine to form the key intermediate N-(2-aminoethyl)morpholine.[13]

Caption: Simplified reaction pathway for the synthesis of Moclobemide.

Application in Materials Science: Perovskite Solar Cells

A significant and modern application of ethylammonium bromide (EABr) is in the fabrication of perovskite solar cells (PSCs).[14] Perovskites are a class of materials with a specific crystal structure that have shown great promise for next-generation solar energy technology.

EABr is used as an additive or precursor in the synthesis of perovskite films.[8] Its incorporation allows for precise control over the crystallite structure, film morphology, and optical properties of the perovskite material.[8][14] By adjusting the amount of EABr, researchers can fine-tune the material's properties to enhance light absorption and charge transport, leading to higher power conversion efficiencies in solar cells.[14][15] Furthermore, the use of ethylammonium has been shown to improve the stability of perovskite materials.[16][17]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

Recommended Handling Procedures

When working with this compound, the following personal protective equipment (PPE) and handling procedures are recommended[18]:

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to avoid dust formation.[18]

-

Eye Protection: Wear chemical safety goggles or a face shield.[18]

-

Hand Protection: Wear suitable protective gloves.[18]

-

Skin Protection: Wear a lab coat or other protective clothing.

-

Hygiene: Wash hands thoroughly after handling.[18]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Part 5: Conclusion

This compound is a foundational chemical with expanding applications. Its role as a precursor in the synthesis of pharmaceuticals and as a critical component in the development of advanced materials like perovskites highlights its importance in both established and emerging scientific fields. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or developer looking to leverage this versatile compound in their work.

References

- Fujihara, T., et al. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.

- Aocheng Performance Material. (n.d.). Understanding the Applications of Ethylammonium Bromide in Optoelectronics.

- Cortese, F. (1932). β-BROMOthis compound. Organic Syntheses, 12, 12. [Link]

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- ACS Publications. (2022). Reducing Defects of All-Inorganic γ-CsPbI2Br Thin Films by Ethylammonium Bromide Additives for Efficient Perovskite Solar Cells.

- ProQuest. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.

- ResearchGate. (2020). Ethylammonium Bromide- and Potassium-Added CH3NH3PbI3 Perovskite Solar Cells.

- PubChem. (n.d.). Ethanamine, hydrobromide (1:1).

- ChemBK. (n.d.). This compound.

- ChemSrc. (n.d.). Ethylamine (HBr).

- ChemWhat. (n.d.). This compound CAS#: 593-55-5.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide.

- Wikipedia. (n.d.). Ethylamine.

- Sciencemadness Discussion Board. (2017). Ethylamine from Bromoethane and Ammonia.

Sources

- 1. Ethanamine, hydrobromide (1:1) | C2H8BrN | CID 68974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 593-55-5: Ethanamine, hydrobromide (1:1) | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 593-55-5 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [webbook.nist.gov]

- 7. Ethylamine (HBr) | CAS#:593-55-5 | Chemsrc [chemsrc.com]

- 8. This compound | 593-55-5 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Bromothis compound synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buy this compound | 593-55-5 [smolecule.com]

- 13. asianpubs.org [asianpubs.org]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Ethylammonium Bromide- and Potassium-Added CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> Perovskite Solar Cells - ProQuest [proquest.com]

- 18. chemicalbook.com [chemicalbook.com]

Ethylamine Hydrobromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the physical and chemical characteristics of ethylamine hydrobromide (EtNH₃Br), a compound of increasing interest in materials science and as a precursor in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its properties and the practical application of this knowledge in a laboratory setting.

Introduction: The Significance of this compound

This compound, also known as ethylammonium bromide, is the salt formed from the reaction of ethylamine and hydrobromic acid. While seemingly a simple organic salt, its utility is noteworthy, particularly as a precursor in the synthesis of perovskite materials for optoelectronic applications.[1] Its physical and chemical properties are pivotal in controlling the crystal growth, morphology, and ultimately the efficiency of these advanced materials. A thorough understanding of its characteristics is therefore essential for any researcher working with or considering this compound.

Molecular Structure and Core Properties

The fundamental identity of this compound is rooted in its molecular structure, which dictates its physical and chemical behavior.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Ethylammonium bromide, Ethanamine hydrobromide[2]

-

Molecular Formula: C₂H₈BrN[2]

-

Molecular Weight: 126.00 g/mol [2]

-

CAS Number: 593-55-5[2]

The structure consists of the ethylammonium cation ([CH₃CH₂NH₃]⁺) and the bromide anion (Br⁻). The positive charge is localized on the nitrogen atom, which is bonded to three hydrogen atoms and the ethyl group.

Physicochemical Characteristics

A comprehensive understanding of the physical properties of this compound is critical for its handling, storage, and application in various experimental setups.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder or granules. | [3] |

| Melting Point | 158-163 °C | [1] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. The boiling point of the parent amine, ethylamine, is 16.6 °C. | |

| Solubility | Very soluble in water. | [1] |

| pKa of Ethylammonium ion (CH₃CH₂NH₃⁺) | 10.75 | |

| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air. | [1] |

Discussion of Physical Properties

The high melting point of this compound, in contrast to the low boiling point of its parent amine, is a direct consequence of the strong ionic forces between the ethylammonium cations and bromide anions in the crystal lattice. Its high solubility in water is attributed to the polar nature of the salt, which readily solvates in polar solvents.

The pKa of the ethylammonium ion is a crucial parameter, indicating the acidity of the cation. A pKa of 10.75 signifies that ethylamine is a weak base, and its conjugate acid, the ethylammonium ion, is a weak acid. This property is fundamental to its behavior in solution and its reactivity with acids and bases.

The hygroscopic nature of this compound necessitates careful handling and storage.[1] Exposure to atmospheric moisture can lead to the absorption of water, potentially affecting the accuracy of measurements and the outcome of reactions. Therefore, it should be stored in a tightly sealed container in a dry environment, and handling should ideally be performed in a glove box or a dry atmosphere.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in D₂O would be expected to show two main signals:

-

A triplet corresponding to the methyl (CH₃) protons.

-

A quartet corresponding to the methylene (CH₂) protons.

The N-H protons of the ammonium group are typically broad and may exchange with D₂O, leading to their disappearance or a significant reduction in intensity. The chemical shifts will be influenced by the electron-withdrawing effect of the positively charged nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show two signals, corresponding to the two distinct carbon environments:

-

The methyl (CH₃) carbon.

-

The methylene (CH₂) carbon, which will be shifted downfield due to its proximity to the electronegative nitrogen atom.[4]

FTIR Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands that provide structural information. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the ammonium group.[5]

-

C-H stretching: Peaks in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl group.[5]

-

N-H bending: A band around 1580-1650 cm⁻¹.[5]

-

C-N stretching: An absorption in the 1020-1220 cm⁻¹ range.[5]

The presence of the broad N-H stretching band is a strong indicator of the ammonium salt.

Mass Spectrometry